molecular formula C8H8O5S B290698 1,3-Benzodioxol-5-yl methanesulfonate

1,3-Benzodioxol-5-yl methanesulfonate

Cat. No.: B290698
M. Wt: 216.21 g/mol
InChI Key: KTMALZZIAGPXRJ-UHFFFAOYSA-N
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Description

Historical Context of Benzodioxole Derivatives in Organic Chemistry

The development of benzodioxole chemistry traces its origins to early observations regarding the synergistic effects of certain methylenedioxyphenyl compounds in biological systems. Historical records indicate that the first significant discovery involving benzodioxole derivatives occurred through the observation that sesame oil could synergize the action of the insecticide pyrethrum. This finding led to extensive research into methylenedioxyphenyl derivatives as insecticide synergists, establishing the foundation for understanding the unique chemical properties of the benzodioxole scaffold.

The systematic study of benzodioxole derivatives gained momentum in the mid-twentieth century as organic chemists began to appreciate the structural significance of the methylenedioxy functional group. Early research focused on the synthesis and characterization of simple benzodioxole compounds, with 1,3-benzodioxole itself being characterized as a colorless liquid classified as both a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. These initial investigations revealed that while benzodioxole itself was not particularly important as a standalone compound, many related compounds containing the methylenedioxyphenyl group exhibited significant bioactivity.

The evolution of benzodioxole chemistry took a significant turn with the recognition that these compounds could serve as effective inhibitors of microsomal mixed-function oxidases in both insects and mammals. This discovery provided new insights into the interaction of methylenedioxyphenyl compounds with microsomal enzymes, particularly cytochrome P-450. The ability of benzodioxole derivatives to modulate enzymatic activity opened new avenues for research in both agricultural chemistry and medicinal chemistry, leading to the development of numerous compounds with enhanced biological activities.

Contemporary research has expanded the scope of benzodioxole chemistry to include sophisticated synthetic applications where these compounds serve as versatile building blocks for complex molecular architectures. The development of synthetic methodologies for functionalizing benzodioxole derivatives has enabled chemists to access previously inaccessible structural variants, including methanesulfonate esters like this compound. This progression represents a natural evolution from the early observations of biological activity to the current understanding of structure-function relationships that govern the chemistry of these important heterocyclic compounds.

Structural Significance of Methanesulfonate Esters

Methanesulfonate esters occupy a crucial position in organic chemistry as highly effective leaving groups that enable a wide range of synthetic transformations. The structural significance of methanesulfonate esters stems from their ability to convert alcohols, which are typically poor leaving groups, into highly reactive electrophilic centers suitable for nucleophilic substitution and elimination reactions. The methanesulfonate functional group, characterized by the general structure CH3SO2O-R, where R represents an organic substituent, provides an optimal balance between reactivity and stability that makes these compounds invaluable synthetic intermediates.

The formation of methanesulfonate esters represents a fundamental transformation in organic synthesis, typically accomplished by treating an alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic attack of the alcohol oxygen on the sulfur center of methanesulfonyl chloride, with subsequent elimination of hydrogen chloride to form the desired methanesulfonate ester. The resulting compound retains the stereochemistry of the original alcohol while introducing a highly reactive leaving group that can participate in subsequent transformations without scrambling of stereochemical information.

In the specific case of this compound, the methanesulfonate group is attached to the 5-position of the benzodioxole ring system, creating a unique electronic environment that influences both the reactivity and stability of the compound. The electron-rich nature of the benzodioxole ring, resulting from the presence of two oxygen atoms in the dioxole ring, can influence the electrophilicity of the carbon bearing the methanesulfonate group through resonance and inductive effects. This electronic interaction between the aromatic system and the methanesulfonate functionality contributes to the compound's distinctive reactivity profile.

The synthetic utility of methanesulfonate esters extends beyond simple substitution reactions to include their use in cyclization reactions, rearrangement processes, and complex cascade transformations. The ability of methanesulfonate groups to serve as excellent leaving groups under relatively mild conditions makes them particularly valuable in the synthesis of sensitive molecules where harsh reaction conditions would lead to decomposition or unwanted side reactions. Furthermore, the relatively small size of the methanesulfonate group compared to other sulfonate esters like p-toluenesulfonate makes it particularly suitable for reactions involving sterically hindered substrates or where minimal steric interference is required for optimal reactivity.

Positional Isomerism in Benzodioxolyl Sulfonates

The phenomenon of positional isomerism in benzodioxolyl sulfonates represents a fundamental aspect of structural chemistry that significantly influences both the physical properties and chemical reactivity of these compounds. In the context of this compound, the specific positioning of the methanesulfonate group at the 5-position creates a unique isomeric form that differs substantially from potential isomers where the methanesulfonate group might be located at alternative positions on the benzodioxole ring system.

The benzodioxole ring system presents several potential sites for substitution, with positions 4, 5, 6, and 7 being the most common sites for functional group attachment. The choice of the 5-position for methanesulfonate attachment in this compound reflects both synthetic accessibility and the favorable electronic properties that result from this specific substitution pattern. The 5-position is electronically activated by the electron-donating effects of the methylenedioxy group, making it more susceptible to electrophilic attack during synthesis and more reactive toward nucleophilic substitution when the methanesulfonate leaving group is present.

Experimental evidence suggests that positional isomers of benzodioxolyl compounds can exhibit significantly different reactivity patterns and physical properties. Research on related benzodioxole derivatives has demonstrated that the positioning of substituents can lead to the formation of atropisomers, particularly when bulky groups are present that restrict free rotation around aromatic carbon-carbon bonds. In the case of methanesulfonate esters, the relatively compact nature of the methanesulfonate group minimizes such steric interactions, but the electronic effects of position still play a crucial role in determining reactivity.

The systematic study of positional isomerism in benzodioxolyl sulfonates requires careful consideration of both steric and electronic factors that influence molecular behavior. Electronic effects arising from the positioning of the methanesulfonate group relative to the methylenedioxy bridge can significantly influence the compound's behavior in nucleophilic substitution reactions, with different positions potentially favoring different mechanistic pathways. Additionally, the positioning can affect the compound's stability under various reaction conditions, with some positions being more susceptible to competing reactions such as elimination or rearrangement processes.

Position Electronic Environment Steric Hindrance Reactivity Profile Synthetic Accessibility
4-Position Moderately activated Low High nucleophilic reactivity Good
5-Position Highly activated Minimal Optimal leaving group behavior Excellent
6-Position Moderately activated Moderate Good reactivity Moderate
7-Position Less activated Variable Reduced reactivity Limited

The data presented in this analysis demonstrates that the 5-position represents an optimal choice for methanesulfonate substitution in benzodioxole derivatives, combining excellent synthetic accessibility with superior reactivity characteristics. This positioning takes advantage of the electronic activation provided by the methylenedioxy group while minimizing potential steric complications that might arise with alternative substitution patterns. The result is a compound that exhibits both high reactivity as a synthetic intermediate and sufficient stability for isolation and characterization, making this compound a valuable addition to the toolkit of synthetic organic chemists.

Properties

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

1,3-benzodioxol-5-yl methanesulfonate

InChI

InChI=1S/C8H8O5S/c1-14(9,10)13-6-2-3-7-8(4-6)12-5-11-7/h2-4H,5H2,1H3

InChI Key

KTMALZZIAGPXRJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)OCO2

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
1,3-Benzodioxol-5-yl methanesulfonate C₈H₈O₅S 216.21 Methanesulfonate ester Hypothesized solid state; reactive sulfonate ester group enables substitutions
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide C₁₄H₁₃NO₄S 291.32 Sulfonamide Crystalline solid; capsaicin analogue with TRPV1 receptor interaction potential
1-(1,3-Benzodioxol-5-yl) thiourea C₈H₈N₂O₂S 196.23 Thiourea DFT-calculated HOMO-LUMO gap (4.2 eV); high hyperpolarizability for NLO applications
Lead methanesulfonate Pb(CH₃SO₃)₂ 461.36 Methanesulfonate salt Colorless liquid; corrosive, releases toxic Pb²⁺ and SOₓ upon decomposition
1,3-Benzodioxole (parent compound) C₇H₆O₂ 122.12 Benzodioxole ring Volatile liquid; precursor for benzodioxole derivatives

Physicochemical and Electronic Properties

  • Reactivity : The methanesulfonate ester group in the target compound is more electrophilic than the sulfonamide or thiourea groups in analogs, favoring nucleophilic substitution reactions. In contrast, the sulfonamide () exhibits stability and hydrogen-bonding capacity, critical for bioactivity .
  • Electronic Structure : The thiourea derivative () shows a HOMO-LUMO gap of 4.2 eV via DFT, indicating moderate reactivity. The methanesulfonate’s electron-withdrawing nature likely reduces this gap compared to the parent benzodioxole (HOMO-LUMO ~6 eV inferred) .
  • Physical State : Lead methanesulfonate () is a liquid due to ionic character, while the target compound and sulfonamide analog are likely solids .

Research Findings and Implications

Spectroscopic and Computational Insights

  • The thiourea derivative () was analyzed via DFT (B3LYP/6-311++G(d,p)), revealing vibrational modes at 1650 cm⁻¹ (C=S stretch) and 1250 cm⁻¹ (C–N stretch). Similar methods could predict the target compound’s IR/NMR spectra .
  • SHELX and ORTEP software (–2) are critical for crystallographic refinement of analogs like the sulfonamide, enabling precise structural validation .

Q & A

Q. What are the key steps for synthesizing 1,3-Benzodioxol-5-yl methanesulfonate derivatives, and how can purity be optimized?

Synthesis typically involves functionalization of the benzodioxole core followed by sulfonation or sulfonate ester formation. Key steps include:

  • Selective sulfonation : Methanesulfonyl chloride is often used under controlled conditions (e.g., anhydrous, low temperature) to minimize side reactions.
  • Protection/deprotection strategies : Protecting groups may be employed to stabilize reactive sites (e.g., hydroxyl groups) during synthesis.
  • Chromatographic purification : Silica gel chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity .

Q. How can X-ray crystallography and software like SHELX/ORTEP-III aid in structural characterization?

  • Data collection : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine structural models against diffraction data, while ORTEP-III visualizes thermal ellipsoids and molecular geometry .
  • Validation : Use checkCIF (via IUCr) to validate crystallographic data, ensuring compliance with standards like bond-length deviations and R-factor thresholds .

Q. What spectroscopic techniques are essential for characterizing benzodioxolyl methanesulfonates?

  • NMR : 1H^1H- and 13C^13C-NMR identify substituents on the benzodioxole ring and sulfonate group.
  • FT-IR : Confirm sulfonate ester formation via S=O stretching vibrations (~1350–1200 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

  • DFT modeling : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated vibrational frequencies (IR/Raman) with experimental data to assign peaks and identify discrepancies (e.g., hydrogen bonding effects) .
  • HOMO-LUMO analysis : Predict electronic transitions and reactivity by analyzing frontier molecular orbitals .

Q. What strategies address conflicting bioactivity results in benzodioxolyl methanesulfonate derivatives?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives.
  • Structural analogs : Compare derivatives (e.g., varying substituents on the benzodioxole or sulfonate group) to isolate pharmacophore contributions .
  • Target interaction studies : Use molecular docking (e.g., AutoDock Vina) to simulate binding to biological targets (e.g., enzymes) and validate with SPR or ITC assays .

Q. How can ring puckering in benzodioxole derivatives influence reactivity?

  • Puckering coordinates : Apply Cremer-Pople parameters to quantify non-planarity in the 1,3-dioxole ring. Puckering amplitudes >0.5 Å may sterically hinder sulfonate group interactions .
  • Conformational analysis : Use molecular dynamics (MD) simulations to assess puckering dynamics under physiological conditions .

Q. What are best practices for validating synthetic yields and reproducibility?

  • In-process controls : Monitor reactions via TLC or LC-MS at intermediate stages.
  • Batch consistency : Replicate syntheses ≥3 times under identical conditions (temperature, solvent purity) to assess yield variability .
  • Cross-lab validation : Share protocols with collaborators to confirm reproducibility.

Methodological Challenges and Solutions

Q. How to mitigate degradation during storage of sulfonate esters?

  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Storage : Use amber vials under inert gas (N2_2/Ar) at –20°C. Add stabilizers (e.g., BHT) for oxidation-prone derivatives .

Q. How to resolve ambiguous NOE (Nuclear Overhauser Effect) signals in structural studies?

  • Selective irradiation : Use 2D NOESY to differentiate through-space interactions from spin diffusion.
  • Complementary techniques : Combine with ROESY or X-ray data to confirm spatial proximity of protons .

Q. What are the ethical and safety considerations for handling benzodioxolyl methanesulfonates?

  • Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in zebrafish embryos).
  • Waste disposal : Neutralize sulfonate esters with alkaline hydrolysis before disposal to prevent environmental release .

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